REACTION_CXSMILES
|
C(N(CC)CC)C.C(O)=O.[Br:11][C:12]1[C:20]2[O:19][CH2:18][C:17](=[O:21])[C:16]=2[CH:15]=[CH:14][CH:13]=1.C(OCC)(=O)C>C(Cl)Cl.O>[Br:11][C:12]1[C:20]2[O:19][CH2:18][CH:17]([OH:21])[C:16]=2[CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
63 μL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2C(COC21)=O
|
Name
|
chloro[(1S,2S)—N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II)
|
Quantity
|
8.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be obtained by a publicly known method
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
by extracting the resultant mixture with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with a saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
From the organic phase, the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
by purifying the resultant residue by silica gel column chromatography (eluate; n-hexane:ethyl acetate=5:1 to 3:1)
|
Type
|
DISTILLATION
|
Details
|
from the resultant, the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2C(COC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |